molecular formula C12H17NO2S B12119459 Benzenecarbothioamide, 3-ethoxy-4-propoxy- CAS No. 60759-01-5

Benzenecarbothioamide, 3-ethoxy-4-propoxy-

Cat. No.: B12119459
CAS No.: 60759-01-5
M. Wt: 239.34 g/mol
InChI Key: HXBLGWGNNARSRA-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 3-ethoxy-4-propoxy- is an organic compound with the molecular formula C12H17NO2S It is a derivative of benzenecarbothioamide, featuring ethoxy and propoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-ethoxy-4-propoxy- typically involves the reaction of 3-ethoxy-4-propoxybenzenamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of Benzenecarbothioamide, 3-ethoxy-4-propoxy- may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 3-ethoxy-4-propoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of Benzenecarbothioamide, 3-ethoxy-4-propoxy-.

Scientific Research Applications

Benzenecarbothioamide, 3-ethoxy-4-propoxy- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 3-ethoxy-4-propoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenecarbothioamide, 3-ethoxy-4-propoxy- can be compared with other similar compounds, such as:

    Benzenecarbothioamide: The parent compound without ethoxy and propoxy substituents.

    Benzenecarbothioamide, 3-methoxy-4-propoxy-: A similar compound with a methoxy group instead of an ethoxy group.

    Benzenecarbothioamide, 3-ethoxy-4-butoxy-: A compound with a butoxy group instead of a propoxy group.

Uniqueness

The unique combination of ethoxy and propoxy substituents on the benzene ring of Benzenecarbothioamide, 3-ethoxy-4-propoxy- imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

60759-01-5

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

3-ethoxy-4-propoxybenzenecarbothioamide

InChI

InChI=1S/C12H17NO2S/c1-3-7-15-10-6-5-9(12(13)16)8-11(10)14-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,13,16)

InChI Key

HXBLGWGNNARSRA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=S)N)OCC

Origin of Product

United States

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